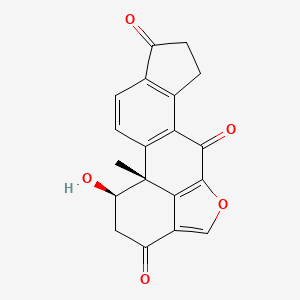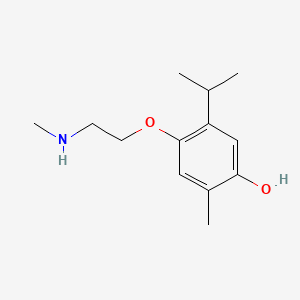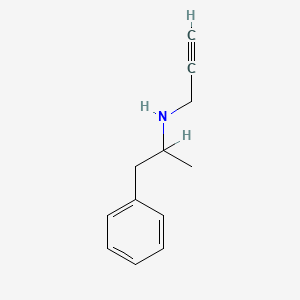
Deprenyl
Übersicht
Beschreibung
Desmethylselegiline, also known as Nordeprenyl, is a metabolite of selegiline . Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) and is used in the treatment of Parkinson’s disease . Desmethylselegiline has been shown to be an irreversible inhibitor of MAO-B . It is also used in the treatment of major depressive disorder .
Molecular Structure Analysis
The molecular formula of Desmethylselegiline is C12H15N . The IUPAC name is 1-phenyl-N-prop-2-ynylpropan-2-amine . The molecular weight is 173.25 g/mol .Chemical Reactions Analysis
Selegiline is mainly metabolized to Desmethylselegiline, levomethamphetamine, and levoamphetamine . The exact chemical reactions involved in this process are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Hemmung der Monoaminoxidase-B (MAO-B)
Deprenyl ist als der Goldstandard der MAO-B-Inhibitoren bekannt . Es besitzt dopaminpotenzierende und antioxidative Eigenschaften . Die Hemmung von MAO-B ist einer der primären pharmakologischen Wirkungen von this compound .
Neuroprotektion
This compound und verwandte Propargylamine zeigen neuroprotektive Eigenschaften in einer Vielzahl von In-vitro- und In-vivo-Modellen . Dieser neuroprotektive Effekt ist abhängig vom Propargyl-Rest .
Antioxidative Eigenschaften
Neben seinen dopaminpotenzierenden Eigenschaften hat this compound auch antioxidative Eigenschaften . Dies macht es zu einer wertvollen Verbindung in der Erforschung von Krankheiten, bei denen oxidativer Stress eine bedeutende Rolle spielt.
Verhinderung von Neurotoxizität
Es wurde festgestellt, dass this compound die Toxizität bestimmter selektiver Neurotoxine verhindert . Diese Eigenschaft ist besonders nützlich bei der Erforschung neurodegenerativer Erkrankungen.
Erhöhung der Zell-Zell-Adhäsion
Jüngste Forschungen haben gezeigt, dass this compound die Zell-Zell-Adhäsion erhöhen kann . Dies könnte Auswirkungen auf die Erforschung von Krankheiten haben, bei denen die Zell-Adhäsion beeinträchtigt ist.
PET-Bildgebung der Astrozytose
This compound wird bei der Synthese von [11C]L-Deprenyl-D2 verwendet, einer Verbindung, die zur PET-Bildgebung der Astrozytose bei neurodegenerativen Erkrankungen verwendet wird . Dies macht this compound wertvoll im Bereich der medizinischen Bildgebung.
Forschung zu neurodegenerativen Erkrankungen
Aufgrund seiner verschiedenen Eigenschaften ist this compound eine wertvolle Verbindung in der Erforschung neurodegenerativer Erkrankungen wie Parkinson und Alzheimer .
Untersuchung der apoptotischen Aktivität
Die antiapoptotische Aktivität von this compound und verwandten Propargylaminen konvergiert auf die Aufrechterhaltung der mitochondrialen Integrität . Dies macht es zu einer nützlichen Verbindung in der Untersuchung der Apoptose und verwandter Prozesse.
Wirkmechanismus
Target of Action
Northis compound, also known as Desmethylselegiline, is primarily a metabolite of this compound . Its primary target is Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain .
Mode of Action
Northis compound acts as a potent, selective, and irreversible inhibitor of MAO-B . It binds selectively and irreversibly to the MAO-B enzyme, inhibiting its activity . This inhibition is achieved through a covalent linkage during the normal catalytic stage, which involves the cleavage of the C-D bond in the methylene carbon of the propargyl group .
Biochemical Pathways
The inhibition of MAO-B by Northis compound affects the metabolic pathways of monoamine neurotransmitters, particularly dopamine . By inhibiting MAO-B, Northis compound prevents the breakdown of dopamine, thereby increasing its availability in the brain .
Pharmacokinetics
As a metabolite of this compound, it is likely that northis compound shares similar pharmacokinetic properties .
Result of Action
The inhibition of MAO-B and the subsequent increase in dopamine availability can have several effects at the molecular and cellular levels. For instance, it has been suggested that Northis compound may have anti-apoptotic effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2588-96-7 (hydrochloride) | |
| Record name | Desmethylselegiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30891483 | |
| Record name | Nordeprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18913-84-3 | |
| Record name | Desmethylselegiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordeprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does desmethylselegiline exert its effects on the central nervous system?
A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].
Q2: Does desmethylselegiline possess any neuroprotective properties?
A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].
Q3: Does desmethylselegiline influence nicotine metabolism?
A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.
Q4: How is desmethylselegiline metabolized in the body?
A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].
Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?
A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].
Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?
A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





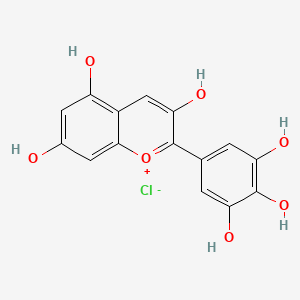


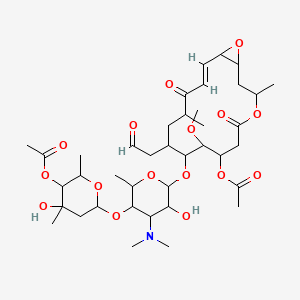
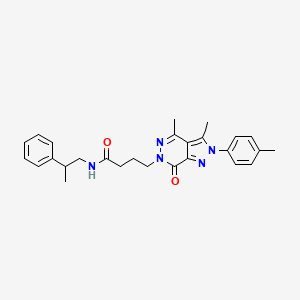
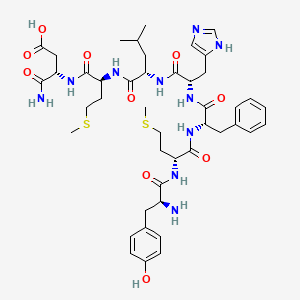
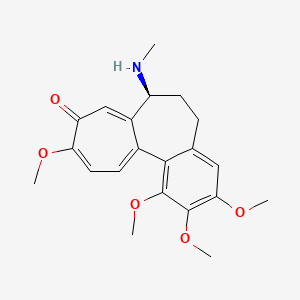
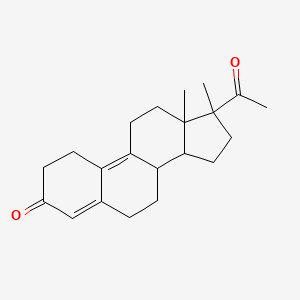
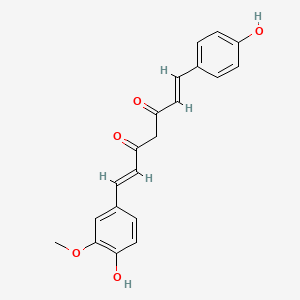
![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)
